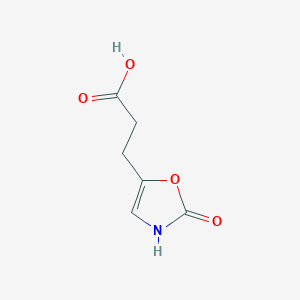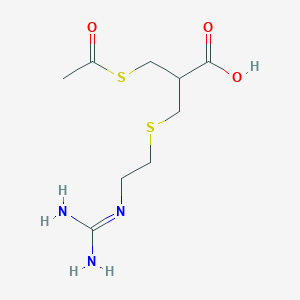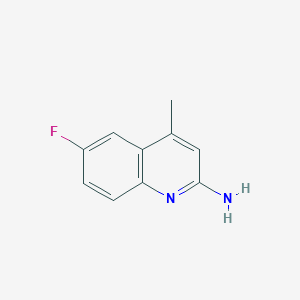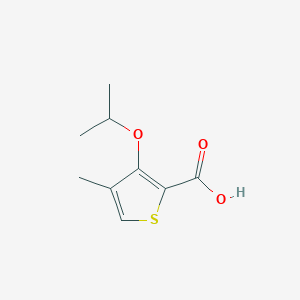![molecular formula C7H13N B13342681 (1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B13342681.png)
(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine is a chiral amine compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane rings. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Amine Introduction: The introduction of the amine group can be accomplished through a nucleophilic substitution reaction. This involves the reaction of a suitable amine precursor with the cyclopropane intermediate under basic conditions.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and the use of renewable starting materials are potential strategies for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropane rings. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products
Oxidation: Imines, oximes, and other nitrogen-containing compounds.
Reduction: Various amine derivatives.
Substitution: Functionalized cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific mechanical and electronic properties.
Wirkmechanismus
The mechanism of action of (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-((1S,1’R,2R)-2’,2’,3,3-tetramethyl-[1,1’-bi(cyclopropan)]-2-yl)acrylonitrile
- (2E)-3-[(1S,1’R,2R,2’S)-2’-[(Trityloxy)methyl]-1,1’-bi(cyclopropyl)-2-yl]-2-propen-1-ol
Uniqueness
(1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine is unique due to its specific chiral configuration and the presence of the amine group. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C7H13N |
|---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
(1R,2S)-2-[(1R,2R)-2-methylcyclopropyl]cyclopropan-1-amine |
InChI |
InChI=1S/C7H13N/c1-4-2-5(4)6-3-7(6)8/h4-7H,2-3,8H2,1H3/t4-,5-,6+,7-/m1/s1 |
InChI-Schlüssel |
OTLOLMBVTOTLKH-MVIOUDGNSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]1[C@@H]2C[C@H]2N |
Kanonische SMILES |
CC1CC1C2CC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-6-Chloro-1-(1-(2,4-dichlorophenyl)ethyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13342611.png)
![5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid](/img/structure/B13342621.png)
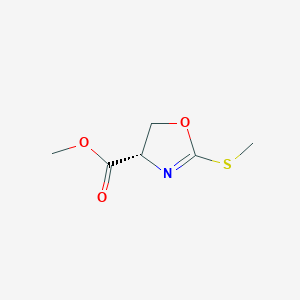
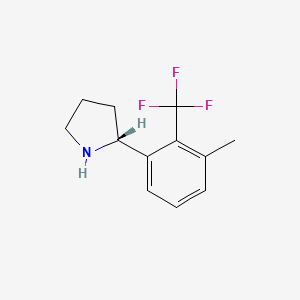
![2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13342642.png)
